3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one
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Overview
Description
3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrF2O2 It is a derivative of propanone, featuring a bromine atom, two fluorine atoms, and a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding . The presence of the methoxyphenyl group may also influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to undergo intramolecular radical cyclization in aqueous solution , which could potentially affect various biochemical pathways.
Pharmacokinetics
The presence of bromine and fluorine atoms could potentially affect the compound’s bioavailability, as these elements are known to influence the lipophilicity and stability of compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other molecules can affect a compound’s reactivity and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde, which undergoes a series of reactions to introduce the bromine and difluoro groups.
Fluorination: The difluoro groups are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Final Assembly: The final step involves the coupling of the brominated and fluorinated intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a different position of the methoxy group.
1-Bromo-3,4-difluoro-2-methoxybenzene: A related compound with a different core structure.
2,2-Dibromo-1,3-propanediol: Another brominated compound with different functional groups.
Properties
IUPAC Name |
3-bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-15-8-4-2-3-7(5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSXMJKALAUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(CBr)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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